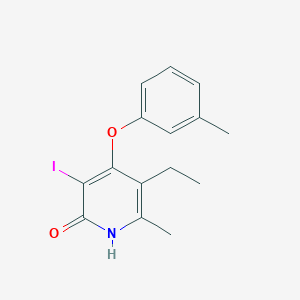
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-エチル-3-ヨード-6-メチル-4-(3-メチルフェノキシ)-1H-ピリジン-2-オンは、ピリジノン系に属する合成有機化合物です。この化合物は、ピリジノン環にエチル基、ヨウ素原子、メチル基、およびメチルフェノキシ基が結合した独特の構造が特徴です。これらの官能基の存在により、この化合物は特定の化学的性質と反応性を持ち、様々な科学研究分野で注目されています。
2. 製法
合成経路と反応条件
5-エチル-3-ヨード-6-メチル-4-(3-メチルフェノキシ)-1H-ピリジン-2-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の段階が含まれます。
ピリジノン核の形成: 適切なアルデヒドとアミンを縮合反応させ、続いて環化反応を行うことで、ピリジノン核を合成できます。
ヨウ素原子の導入: ヨウ素またはヨウ素含有試薬を用いたヨウ素化反応により、ヨウ素原子を導入できます。
メチルフェノキシ基の結合: フェノール誘導体とハロアルカンを反応させるエーテル化反応により、メチルフェノキシ基を結合できます。
エチル基とメチル基の付加: 適切なアルキル化剤を用いたアルキル化反応により、エチル基とメチル基を導入できます。
工業的生産方法
5-エチル-3-ヨード-6-メチル-4-(3-メチルフェノキシ)-1H-ピリジン-2-オンの工業的生産には、収率と純度を高めるために上記の合成経路を最適化する必要があるかもしれません。これには、触媒の使用、制御された反応条件(温度、圧力、溶媒)、および再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
5-エチル-3-ヨード-6-メチル-4-(3-メチルフェノキシ)-1H-ピリジン-2-オンは、様々な化学反応を起こす可能性があります。例として、以下のような反応があります。
置換反応: 適切な条件下では、ヨウ素原子は、アミンやチオールなどの他の求核剤で置換される可能性があります。
酸化反応: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変換したりすることができます。
還元反応: 還元は、ヨウ素原子を水素原子に還元するなど、特定の官能基を削除または変換するために使用できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アジ化ナトリウム、チオール、アミンなどの求核剤が含まれます。条件には、極性非プロトン性溶媒の使用と穏やかな加熱が含まれる場合があります。
酸化反応: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性または塩基性条件で使用できます。
還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、無水条件で一般的に使用されます。
主な生成物
置換反応: 生成物には、ヨウ素原子を異なる置換基で置換した誘導体が含まれます。
酸化反応: 生成物には、追加の官能基を持つ酸化された誘導体が含まれます。
還元反応: 生成物には、官能基が修飾された還元された誘導体が含まれます。
科学的研究の応用
5-エチル-3-ヨード-6-メチル-4-(3-メチルフェノキシ)-1H-ピリジン-2-オンは、次のような科学研究においていくつかの応用が考えられます。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 創薬など、潜在的な治療的用途について調査されています。
工業: 新素材の開発や化学製造プロセスにおける中間体として利用されています。
作用機序
5-エチル-3-ヨード-6-メチル-4-(3-メチルフェノキシ)-1H-ピリジン-2-オンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合し、その活性を調節する可能性があります。関与する経路には、特定の生化学プロセスの阻害または活性化が含まれ、所望の治療効果または生物学的効果をもたらします。
類似化合物との比較
類似化合物
5-エチル-3-ヨード-6-メチル-4-フェノキシ-1H-ピリジン-2-オン: 構造は似ていますが、フェノキシ環のメチル基がありません。
5-エチル-3-ブロモ-6-メチル-4-(3-メチルフェノキシ)-1H-ピリジン-2-オン: 構造は似ていますが、ヨウ素原子の代わりに臭素原子があります。
5-エチル-3-ヨード-6-メチル-4-(4-メチルフェノキシ)-1H-ピリジン-2-オン: 構造は似ていますが、フェノキシ環のパラ位にメチル基があります。
独自性
5-エチル-3-ヨード-6-メチル-4-(3-メチルフェノキシ)-1H-ピリジン-2-オンは、官能基の特定の組み合わせにより、明確な化学的性質と反応性を持ち、独特です。特にヨウ素原子の存在は、多様な置換反応を可能にし、有機合成において貴重な中間体となっています。
特性
CAS番号 |
651778-62-0 |
|---|---|
分子式 |
C15H16INO2 |
分子量 |
369.20 g/mol |
IUPAC名 |
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C15H16INO2/c1-4-12-10(3)17-15(18)13(16)14(12)19-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,18) |
InChIキー |
OTGDJMNGBDKAJV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1OC2=CC=CC(=C2)C)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)

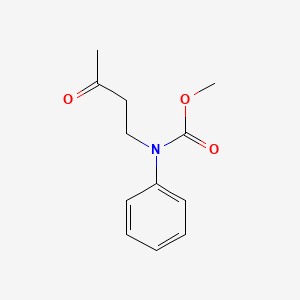
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)

![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
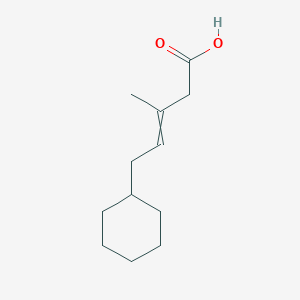
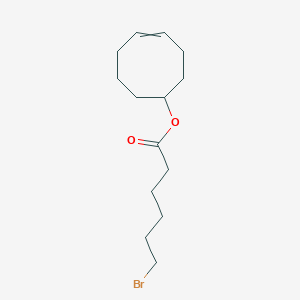

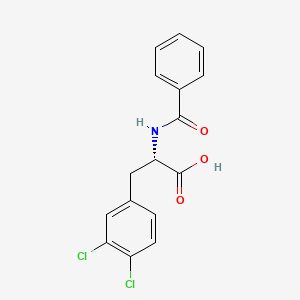
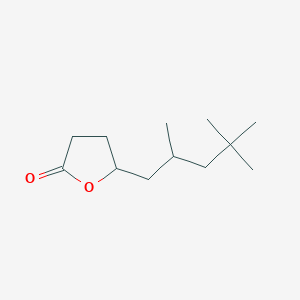
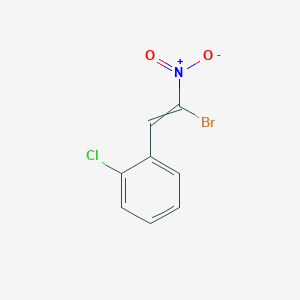
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
